Mono(carboxymethyl) Phthalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono(carboxymethyl) Phthalate can be achieved through the esterification of phthalic acid with glycolic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Mono(carboxymethyl) Phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and glycolic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Phthalic acid and glycolic acid.
Reduction: Phthalic acid mono(carboxymethyl) alcohol.
Substitution: Various substituted phthalic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Mono(carboxymethyl) Phthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of plasticizers, resins, and coatings.
Mechanism of Action
The mechanism of action of Mono(carboxymethyl) Phthalate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis, releasing phthalic acid and glycolic acid, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester:
1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester: Another phthalate ester with similar properties.
1,2-Benzenedicarboxylic acid, mono(phenylmethyl) ester: Used in the synthesis of various organic compounds.
Uniqueness
Mono(carboxymethyl) Phthalate is unique due to its carboxymethyl ester group, which imparts distinct chemical properties and reactivity compared to other phthalate esters. Its ability to form stable complexes with drugs and other molecules makes it valuable in pharmaceutical and industrial applications.
Properties
IUPAC Name |
2-(carboxymethoxycarbonyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6/c11-8(12)5-16-10(15)7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYJHJPNXKOMKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184520 |
Source
|
Record name | 1,2-Benzenedicarboxylic acid, mono(carboxymethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30435-30-4 |
Source
|
Record name | 1,2-Benzenedicarboxylic acid, mono(carboxymethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030435304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, mono(carboxymethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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